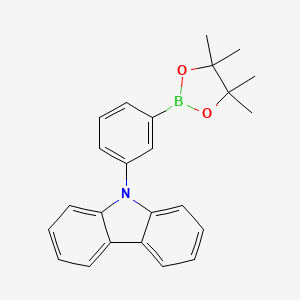

![molecular formula C22H19N3O2S B2515415 N-(4-甲基苯并[d]噻唑-2-基)-1-(4-甲基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺 CAS No. 899991-59-4](/img/structure/B2515415.png)

N-(4-甲基苯并[d]噻唑-2-基)-1-(4-甲基苄基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidine derivatives, including those with a carboxamide group, has been explored in recent studies. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized using OxymaPure/N,N'-diisopropylcarbodimide coupling methodology. These compounds were characterized by chromatographic and spectrometric methods, and elemental analysis . Another study reported the synthesis of a new series of thiazolo-triazolo-pyridine derivatives, characterized by various analytical techniques such as IR, 1H NMR, LC–MS mass, and elemental analysis . These methods are indicative of the approaches that could be used to synthesize N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

Stereochemical investigations of diastereomeric thiazolidine derivatives have been conducted using nuclear magnetic resonance spectroscopy (NMR), including 1D and 2D techniques. The presence of stereogenic centers on the thiazolidinone ring resulted in diastereoisomeric pairs, and their configurations were assigned based on 1H NMR analysis of coupling constants and 2D NOESY experiments . Additionally, the crystal structures of related thiazole compounds have been determined, providing insights into the molecular structure that could be relevant for the analysis of the target compound .

Chemical Reactions Analysis

The chemical reactions of thiazolidine derivatives have not been explicitly detailed in the provided papers. However, the synthesis methods and characterization techniques suggest that these compounds can participate in various chemical reactions, particularly those involving the formation of carboxamide bonds and the introduction of substituents on the thiazolidine ring . The reduction of thiazole derivatives has also been studied, leading to the formation of hydrogen-bonded dimers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiazolidine derivatives were not extensively discussed in the provided papers. However, the antimicrobial and antifungal activities of these compounds were evaluated, indicating that they possess biological activity against a range of microorganisms . This suggests that the target compound may also exhibit similar properties, which could be of interest in pharmaceutical applications.

科学研究应用

微波辅助合成和生物活性

一项研究重点介绍了利用微波辅助合成来创建4-甲基-N-(4-(2-氧代-2H-色满-3-基)噻唑-2-基)-2-取代苯基-2,3-二氢苯并[b][1,4]噻zepine-3-甲酰胺化合物,其结构与所要求的化学物质相似。该技术提供了快速合成和更高的产率。这些化合物表现出显着的抗菌和抗真菌活性,强调了此类化合物在创造有效抗菌剂中的潜力(Raval, Naik, & Desai, 2012)。

抗菌和抗癌潜力

另一个不同的研究项目合成了一系列结合嘧啶和噻唑烷酮的新化合物。对这些衍生物的抗菌和抗癌活性进行了评估。研究发现,某些化合物对细菌菌株和HeLa 宫颈癌细胞系表现出显着的活性,表明此类化学结构在开发新的治疗剂中的潜力(Verma & Verma, 2022)。

药物发现和分析应用

19F 核磁共振 (NMR) 光谱用于药物发现计划中,以支持选择进一步开发的候选药物。该研究重点关注与所要求的化学物质在结构上相关的化合物,展示了 NMR 光谱在理解潜在候选药物的代谢和分布中的应用,这是药物开发中的一个重要步骤(Monteagudo et al., 2007)。

化学传感应用

合成了与所要求化合物在结构上相关的香豆素苯并噻唑衍生物,并研究了它们检测氰化物阴离子的能力。这些化合物可以通过特定的化学反应识别氰化物阴离子,从而导致可观察到的颜色变化和荧光猝灭。这突出了此类化合物在开发用于环境或分析目的的化学传感器的潜在应用(Wang et al., 2015)。

安全和危害

未来方向

属性

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-14-8-10-16(11-9-14)13-25-12-4-6-17(21(25)27)20(26)24-22-23-19-15(2)5-3-7-18(19)28-22/h3-12H,13H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYYJEMTHHWWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=C(C=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2515333.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)

![1-butyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2515350.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)